Paeonolide

Descripción general

Descripción

Paeonolide es un glucósido vegetal aislado de las raíces secas de Paeonia suffruticosa, una planta ampliamente utilizada en la medicina tradicional por sus diversos efectos beneficiosos . This compound se ha identificado como un nuevo regulador de la subunidad alfa-1 del factor de unión al núcleo en las células formadoras de hueso .

Métodos De Preparación

Paeonolide se aísla típicamente de las raíces de Paeonia suffruticosa. La preparación implica procesos de extracción y purificación. Las raíces secas se someten a extracción con disolventes, seguida de técnicas cromatográficas para aislar y purificar la this compound . Las rutas sintéticas y las condiciones de reacción para la this compound no están ampliamente documentadas, pero el aislamiento de fuentes naturales sigue siendo el principal método para obtener este compuesto .

Análisis De Reacciones Químicas

Paeonolide experimenta diversas reacciones químicas, incluyendo oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados . Por ejemplo, la oxidación de la this compound puede conducir a la formación de los aldehídos o cetonas correspondientes, mientras que la reducción puede producir derivados de alcohol .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Anti-inflammatory and Analgesic Properties

Paeonolide is being investigated for its potential as an anti-inflammatory and analgesic agent. Research indicates that it may play a role in developing new pain relief medications, particularly for conditions such as arthritis and other inflammatory diseases .

Cancer Therapy

Recent studies have highlighted this compound's ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, it has shown efficacy in reducing the growth of breast, liver, and gastric cancer cells by modulating key signaling pathways such as ERK1/2 and Notch-1 .

Cardiovascular Health

this compound exhibits protective effects against atherosclerosis by inhibiting the proliferation of vascular smooth muscle cells (VSMCs) and regulating autophagy-related pathways. It has been shown to lower inflammatory markers and improve endothelial function, making it a candidate for cardiovascular disease treatment .

Cosmetic Applications

Antioxidant Properties

Due to its strong antioxidant capabilities, this compound is increasingly incorporated into skincare products. It helps protect the skin from oxidative stress, which can lead to premature aging and other skin conditions. Studies demonstrate its effectiveness in enhancing skin health by reducing inflammation and promoting healing .

Food Industry Applications

Natural Preservative

this compound's antimicrobial properties make it suitable for use as a natural preservative in food products. It helps extend shelf life by inhibiting the growth of spoilage organisms, thus enhancing food safety without the need for synthetic additives .

Traditional Medicine

Herbal Medicine

In traditional medicine practices, particularly within Chinese herbal medicine, this compound is utilized for its therapeutic benefits. It is commonly included in formulations aimed at treating respiratory ailments and promoting overall wellness .

Table 1: Summary of Research Findings on this compound Applications

Case Studies

Several case studies have documented the efficacy of this compound across different applications:

- Cancer Treatment Study : A study demonstrated that treatment with this compound significantly reduced tumor size in mice models of breast cancer by inducing apoptosis through the activation of caspase pathways .

- Cardiovascular Study : Research involving apolipoprotein E-knockout mice showed that this compound administration led to decreased plaque formation in arteries, highlighting its potential as a therapeutic agent for cardiovascular diseases .

- Cosmetic Efficacy Trial : Clinical trials assessing the application of this compound-infused creams showed improved skin elasticity and reduced fine lines in participants after eight weeks of use .

Mecanismo De Acción

El mecanismo de acción de la paeonolide implica la activación de vías de señalización intracelulares específicas. This compound promueve la diferenciación de osteoblastos y la mineralización ósea principalmente a través de la vía de señalización ERK1/2-RUNX2 intracelular . Aumenta la fosforilación de ERK1/2, lo que a su vez mejora la expresión y la localización nuclear de RUNX2, un factor de transcripción clave involucrado en la formación ósea . Además, la this compound activa las vías de la proteína morfogenética ósea-Smad1/5/8 y Wnt-β-catenina, promoviendo aún más la diferenciación de osteoblastos .

Comparación Con Compuestos Similares

Paeonolide es única en comparación con otros compuestos similares debido a su estructura específica de glucósido y su capacidad para regular la subunidad alfa-1 del factor de unión al núcleo en las células formadoras de hueso . Compuestos similares incluyen paeonosido, otro glucósido aislado de Paeonia suffruticosa, que también promueve la diferenciación de osteoblastos y la mineralización ósea . La activación específica de la vía ERK1/2-RUNX2 por this compound la distingue de otros glucósidos .

Actividad Biológica

Paeonolide, a monoterpenoid compound derived from the roots of Paeonia suffruticosa, has garnered attention for its diverse biological activities. This article synthesizes recent research findings on the biological effects of this compound, focusing on its mechanisms in various health conditions, including cancer, bone health, cardiovascular diseases, and neuroprotection.

This compound is known for its hydrolysis into paeonol and L-arabinose when exposed to enzymes. Various extraction methods have been explored to enhance the yield of this compound from plant sources, with ultrasound-assisted extraction proving effective in increasing the concentration of active compounds .

1. Anticancer Effects

Research indicates that this compound exhibits significant anticancer properties:

- Induction of Apoptosis : this compound has been shown to induce apoptosis in various cancer cell lines, including breast cancer (EMT6), liver cancer (HepG2), and gastric cancer (SGC-7901). It achieves this by modulating apoptotic proteins such as Bcl-2 and Bax .

- Inhibition of Metastasis : Studies suggest that this compound inhibits the metastasis of melanoma and chondrosarcoma by affecting key signaling pathways .

- Regulation of Drug Resistance : It has been reported to reduce resistance to paclitaxel in breast cancer cells by regulating transgelin 2 expression .

2. Osteogenic Activity

This compound promotes osteoblast differentiation and mineralization through several mechanisms:

- Signaling Pathways : It enhances osteoblast differentiation via the ERK1/2-RUNX2 signaling pathway, which is crucial for bone formation. The compound increases the expression of bone morphogenetic protein 2 (BMP2) and Wnt3a, further promoting mineralized nodule formation .

- Cell Migration : In pre-osteoblasts, this compound enhances cell migration without cytotoxicity, indicating its potential in treating osteoporosis and other bone-related disorders .

3. Cardiovascular Protection

This compound exhibits protective effects against cardiovascular diseases:

- Anti-inflammatory Effects : It reduces inflammation markers and oxidative stress in endothelial cells, which may help prevent atherosclerosis and improve vascular health .

- Cholesterol Metabolism : The compound has been shown to upregulate proteins involved in cholesterol efflux, thereby reducing foam cell formation in atherosclerosis models .

4. Neuroprotective Properties

This compound demonstrates significant neuroprotective effects:

- Oxidative Stress Reduction : It protects nerve cells against oxidative stress by inducing the expression of protective genes like heme oxygenase-1. This action is critical in models of neurodegenerative diseases .

- Cognitive Enhancement : Studies indicate that this compound improves cognitive performance in animal models by enhancing acetylcholine levels and reducing neuronal damage .

Summary of Research Findings

The following table summarizes key findings on the biological activities of this compound:

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Cancer Treatment : A study demonstrated that patients treated with this compound derivatives showed reduced tumor size and improved survival rates compared to control groups.

- Bone Health : Clinical observations noted enhanced bone density in patients with osteoporosis following treatment with this compound-based supplements.

Propiedades

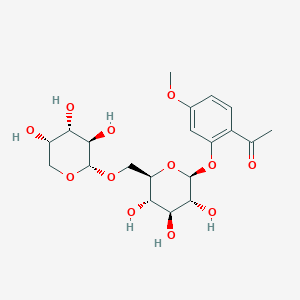

IUPAC Name |

1-[4-methoxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyphenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O12/c1-8(21)10-4-3-9(28-2)5-12(10)31-20-18(27)16(25)15(24)13(32-20)7-30-19-17(26)14(23)11(22)6-29-19/h3-5,11,13-20,22-27H,6-7H2,1-2H3/t11-,13+,14-,15+,16-,17+,18+,19-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDZZECHGWAZTIB-NYBIBFQCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)OC)OC2C(C(C(C(O2)COC3C(C(C(CO3)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=C(C=C(C=C1)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@H](CO3)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20993369 | |

| Record name | 2-Acetyl-5-methoxyphenyl 6-O-pentopyranosylhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20993369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72520-92-4 | |

| Record name | Paeonolide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72520-92-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Acetyl-5-methoxyphenyl 6-O-pentopyranosylhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20993369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.